CP-91149 vs. Caffeine: 200-Fold Superior HLGPa Inhibition
CP-91149 demonstrates 200-fold higher inhibitory activity against human liver glycogen phosphorylase a (HLGPa) compared to caffeine, the prototypical allosteric GP inhibitor. Under identical assay conditions (7.5 mM glucose), CP-91149 achieves an IC50 of 0.13 μM, while caffeine requires an IC50 of 26 μM [1]. This 200-fold potency advantage is further corroborated by independent validation studies reporting a 250-fold difference (CP-91149 IC50 = 0.58 ± 0.09 μM vs. caffeine IC50 = 145 ± 11 μM) in a standardized GP activity assay [2]. Importantly, kinetic analysis reveals that CP-91149 and caffeine are mechanistically distinct despite both binding the allosteric site, with CP-91149 exhibiting glucose-dependent inhibition (5- to 10-fold less potent in glucose-free conditions) not observed to the same magnitude with caffeine [1].
| Evidence Dimension | Inhibitory potency against human liver glycogen phosphorylase a (HLGPa) |
|---|---|
| Target Compound Data | IC50 = 0.13 μM |
| Comparator Or Baseline | Caffeine: IC50 = 26 μM |
| Quantified Difference | 200-fold greater potency (26 μM / 0.13 μM = 200); independent assay shows 250-fold difference (145 μM / 0.58 μM = 250) |
| Conditions | Enzymatic assay with 7.5 mM glucose present; alternative assay without glucose specification |
Why This Matters
This 200-fold potency differential enables CP-91149 to achieve complete GP inhibition at concentrations that are physiologically and pharmacologically attainable, whereas caffeine's millimolar requirements render it impractical for in vivo metabolic studies and introduce confounding off-target effects.
- [1] Martin WH, Hoover DJ, Armento SJ, Stock IA, McPherson RK, Danley DE, Stevenson RW, Barrett EJ, Treadway JL. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo. Proc Natl Acad Sci U S A. 1998 Feb 17;95(4):1776-81. View Source
- [2] Lopes M, et al. Optimization and validation of an in vitro standardized glycogen phosphorylase activity assay. Pharmaceuticals (Basel). 2024 Jul 26;17(8):997. View Source
